3-(3-Chloro-4-fluorophenyl)benzonitrile
CAS No.: 1365272-66-7
Cat. No.: VC0090117
Molecular Formula: C13H7ClFN
Molecular Weight: 231.654
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365272-66-7 |
|---|---|
| Molecular Formula | C13H7ClFN |
| Molecular Weight | 231.654 |
| IUPAC Name | 3-(3-chloro-4-fluorophenyl)benzonitrile |
| Standard InChI | InChI=1S/C13H7ClFN/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H |
| Standard InChI Key | HSHQJPCMYPHEFP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C#N |
Introduction
3-(3-Chloro-4-fluorophenyl)benzonitrile is a halogen-substituted aromatic compound with potential applications in chemical synthesis, materials science, and pharmaceutical research. Its molecular structure features a biphenyl core substituted with chlorine, fluorine, and a nitrile group, making it a versatile intermediate in organic chemistry.
Structural Features
3-(3-Chloro-4-fluorophenyl)benzonitrile consists of:
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A biphenyl framework.
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A nitrile group () at the meta position on one phenyl ring.
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Chlorine and fluorine substituents on the other phenyl ring.
These features impart unique electronic properties, influencing its behavior in reactions such as nucleophilic aromatic substitution and cross-coupling.
Synthesis Pathways
The compound can be synthesized through halogenation and nitrile functionalization of biphenyl derivatives:
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Halogenation: The introduction of chlorine and fluorine on the aromatic ring is typically achieved via electrophilic substitution using reagents like , , or their derivatives.
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Nitrile Introduction: A Sandmeyer reaction or cyanation using copper(I) cyanide can yield the benzonitrile group.
Applications
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Pharmaceuticals:
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Halogenated aromatics like this compound serve as intermediates for synthesizing drugs with antimicrobial or anti-inflammatory properties.
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The nitrile group enhances bioavailability and metabolic stability.
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Materials Science:
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Its rigid biphenyl structure can be used in designing liquid crystals or polymers with specific optical properties.
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Organic Synthesis:
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It acts as a precursor for further functionalized derivatives due to its reactive halogen and nitrile groups.
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Analytical Data
The compound's identity and purity are confirmed through:
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NMR Spectroscopy (Proton and Carbon):
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Distinct chemical shifts for aromatic protons and carbon atoms.
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Signals corresponding to the nitrile carbon at ~120–130 ppm.
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Mass Spectrometry:
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Molecular ion peak at , consistent with its molecular weight.
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IR Spectroscopy:
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Strong absorption band near due to the nitrile group ().
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X-ray Crystallography:
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Provides detailed structural information, confirming bond lengths and angles.
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Toxicity and Safety
While specific toxicity data for this compound may not be readily available, general precautions include:
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Avoid inhalation or direct skin contact due to potential irritant effects.
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Handle in a fume hood with appropriate personal protective equipment (PPE).
Future Research Directions
Potential areas of study include:
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Exploring its role as a building block in synthesizing biologically active molecules.
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Investigating its electronic properties for use in optoelectronic materials.
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Studying its reactivity in metal-catalyzed cross-coupling reactions.
This comprehensive overview highlights the significance of 3-(3-Chloro-4-fluorophenyl)benzonitrile, emphasizing its structural features, synthesis, applications, and analytical characterization. Further research could unlock new applications in diverse scientific fields.
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